molecular formula C17H15N5O B5173557 2-methyl-1-{2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

2-methyl-1-{2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

Cat. No.: B5173557
M. Wt: 305.33 g/mol
InChI Key: LIFKKAQMSHEPLD-UHFFFAOYSA-N
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Description

2-methyl-1-{2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a benzimidazole core substituted with a pyridinyl-oxadiazole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyridinyl-oxadiazole moiety can be introduced through a cyclization reaction involving hydrazides and nitriles in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the pyridinyl-oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

2-methyl-1-{2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-{2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-{2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
  • 2-methyl-1-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
  • 2-methyl-1-{2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

Uniqueness

What sets 2-methyl-1-{2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridinyl-oxadiazole moiety at the 3-position of the pyridine ring can enhance its binding affinity to certain molecular targets, making it a more potent compound in various applications .

Biological Activity

The compound 2-methyl-1-{2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole is a novel derivative that combines the benzimidazole and oxadiazole moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Benzimidazole Core : A bicyclic structure that is widely recognized for its bioactive properties.
  • Oxadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms, known for its role in various bioactive compounds.
  • Pyridine Substituent : Enhances the biological activity through electronic effects and steric interactions.

Anticancer Activity

Research indicates that compounds containing both benzimidazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In a study examining related compounds, it was found that certain derivatives could inhibit the growth of human cancer cell lines such as K-562 (leukemia) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 30 µM .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activities against a range of pathogens. Studies have reported that benzimidazole derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have shown MIC values as low as 0.39 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.39
Escherichia coli1.25
Pseudomonas aeruginosa2.50

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been well documented. The presence of the oxadiazole moiety enhances this effect by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vivo studies have shown that related compounds significantly reduce paw edema in rat models when administered at doses of 100 mg/kg .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been linked to inhibition of various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .
  • Interference with Cellular Signaling Pathways : Compounds have been shown to modulate pathways involved in apoptosis and cell cycle regulation.
  • Antioxidant Activity : Some studies suggest that these compounds may also possess antioxidant properties, contributing to their overall therapeutic potential.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Anticancer Activity : A series of benzimidazole derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. Compounds with specific substitutions showed enhanced activity against K-562 cells with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antibacterial Assessment : A comparative study on different benzimidazole derivatives indicated that those with a pyridine substituent had superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to their non-pyridine counterparts .

Properties

IUPAC Name

3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-12-19-14-6-2-3-7-15(14)22(12)10-8-16-20-17(23-21-16)13-5-4-9-18-11-13/h2-7,9,11H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFKKAQMSHEPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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